5-Ammoniopentanamide
Description
5-Aminopentanamide (IUPAC name: 5-aminovaleramide; molecular formula: C₅H₁₂N₂O; molecular weight: 116.16 g/mol) is a nitrogen-containing compound derived from L-lysine metabolism . It is enzymatically synthesized via the oxidative decarboxylation of L-lysine catalyzed by the bifunctional flavoenzyme L-lysine oxidase/monooxygenase (L-LOX/MOG) from Pseudomonas sp. AIU 813 . This reaction produces both 5-aminopentanamide (via imino acid decarboxylation) and 5-aminopentanoic acid (via keto acid decarboxylation), depending on reaction conditions such as the presence of hydrogen peroxide (H₂O₂) .
5-Aminopentanamide has gained attention in metabolomics due to its role as a biomarker. In osteosarcoma, elevated serum levels of this compound correlate with lung metastasis, demonstrating an area under the curve (AUC) value of 0.92 when combined with 13(S)-HpOTrE (FA 18:3 + 2O) . Its accumulation is linked to dysregulated lysine metabolism and immune responses in cancer progression .
Properties
Molecular Formula |
C5H13N2O+ |
|---|---|
Molecular Weight |
117.17 g/mol |
IUPAC Name |
(5-amino-5-oxopentyl)azanium |
InChI |
InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8)/p+1 |
InChI Key |
OTIAVLWNTIXJDO-UHFFFAOYSA-O |
Canonical SMILES |
C(CC[NH3+])CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Aminopentanamide and Related Compounds
Key Differences:
Enzymatic Specificity: 5-Aminopentanamide and 4-aminobutanamide are both products of L-LOX/MOG but differ in substrate specificity (L-lysine vs. L-ornithine) and chain length . 5-Aminopentanoic acid is generated under oxidative conditions (H₂O₂ presence), while 5-aminopentanamide forms in the absence of additional H₂O₂ .
Biological Roles: Cadaverine, a diamine, is critical for bacterial growth and eukaryotic cell signaling, unlike 5-aminopentanamide, which lacks polyamine functionality . 5-Amino-2-oxopentanoate is a keto acid intermediate, contrasting with the amide group in 5-aminopentanamide, which enhances its stability in serum .
Functional Analogs in Disease Context
Methionine sulfoxide (C₅H₁₁NO₂S; molecular weight: 165.21 g/mol) frequently co-occurs with 5-aminopentanamide in metastatic osteosarcoma. While structurally unrelated, both metabolites serve as biomarkers for disease progression, with methionine sulfoxide reflecting oxidative stress and 5-aminopentanamide indicating lysine pathway dysregulation .
Metabolic Pathway Context
- Lysine Degradation: 5-Aminopentanamide is a minor branch product in lysine catabolism, competing with dominant pathways like cadaverine synthesis and saccharopine-mediated degradation .
- Enzyme Kinetics: L-LOX/MOG exhibits dual activity: it produces 5-aminopentanamide (oxidative decarboxylation) and 5-aminopentanoic acid (hydrolytic deamination), with reaction specificity modulated by H₂O₂ .
Research Implications
Its structural analogs, such as 4-aminobutanamide, may offer insights into substrate-enzyme interactions for drug development. Future studies should explore its mechanistic role in immune evasion and therapeutic targeting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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